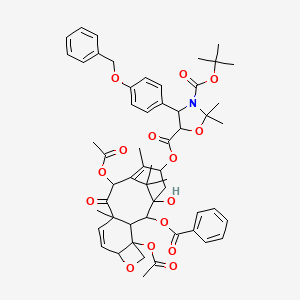
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydroPaclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is a complex chemical compound with significant applications in the field of medicinal chemistry. It is a derivative of Paclitaxel, a well-known anti-cancer drug, and is characterized by its unique structural modifications that enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves multiple steps, starting from the parent compound Paclitaxel. The process typically includes:
Desbenzoylation: Removal of the benzoyl group from Paclitaxel.
tert-Butoxycarbonyl Protection: Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Isopropylidene Formation: Formation of the isopropylidene group to protect the hydroxyl groups.
Benzylation: Introduction of the benzyl group at the 3’-position.
Dehydrogenation: Introduction of a double bond at the 6,7-position.
These reactions are carried out under specific conditions, often involving the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit enhanced or modified pharmacological properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: A similar compound with modifications that enhance its solubility and efficacy.
Cabazitaxel: Another derivative with improved activity against resistant cancer cells.
Uniqueness
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C55H63NO15 |
|---|---|
Peso molecular |
978.1 g/mol |
Nombre IUPAC |
3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-15-yl) 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C55H63NO15/c1-31-38(67-48(61)43-41(56(52(9,10)70-43)49(62)71-50(4,5)6)35-22-24-37(25-23-35)64-29-34-18-14-12-15-19-34)28-55(63)46(68-47(60)36-20-16-13-17-21-36)44-53(11,27-26-39-54(44,30-65-39)69-33(3)58)45(59)42(66-32(2)57)40(31)51(55,7)8/h12-27,38-39,41-44,46,63H,28-30H2,1-11H3 |
Clave InChI |
LVMZFPJXYIMMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
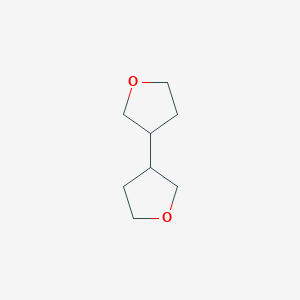
![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
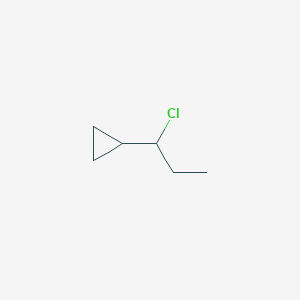
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
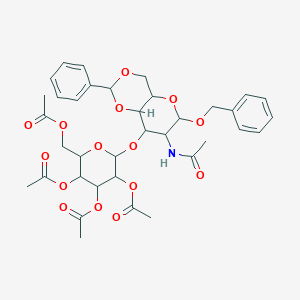

![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
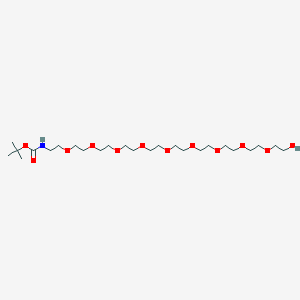
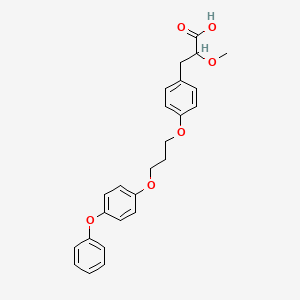
![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
